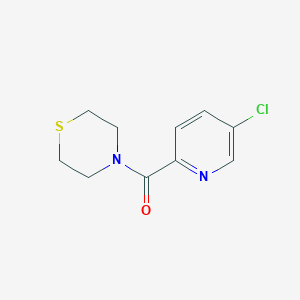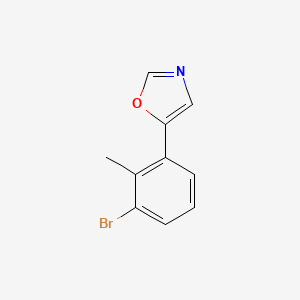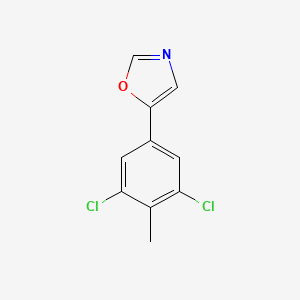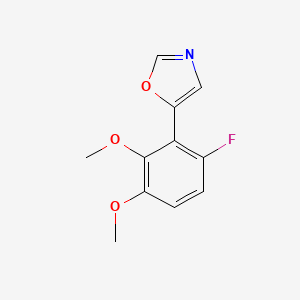
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole (5-BTPO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with a unique structure and properties, which make it an attractive molecule for laboratory experiments. The purpose of
Applications De Recherche Scientifique
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of other heterocyclic compounds. It has also been used as a reagent in organic synthesis, as well as a catalyst in the synthesis of other compounds. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in the study of molecular recognition, drug design, and drug delivery systems.
Mécanisme D'action
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. Its mechanism of action is not completely understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been shown to bind to DNA and RNA, which may be due to its ability to form intercalative complexes.
Biochemical and Physiological Effects
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer therapy. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without significant degradation. Additionally, its unique structure and properties make it an attractive molecule for a variety of scientific research applications. However, there are some limitations to using 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in laboratory experiments. Its mechanism of action is not completely understood, and it has been found to interact with a variety of biological molecules, which could potentially lead to unwanted side effects.
Orientations Futures
There are a variety of potential future directions for 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole research. It could be used in drug design and delivery systems to target specific biological molecules. Additionally, its ability to interact with proteins and enzymes could be further explored to identify new therapeutic targets for drug development. Additionally, its ability to inhibit the growth of cancer cells could be further investigated to develop more effective cancer treatments. Finally, its ability to interact with DNA and RNA could be explored to identify new ways to regulate gene expression.
Méthodes De Synthèse
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole can be synthesized in two different ways. The first method involves the reaction of 3-bromo-5-trifluoromethoxybenzaldehyde with 2-aminobenzoxazole in the presence of a base, such as potassium carbonate. The second method is a modified version of the first, which uses potassium iodide instead of potassium carbonate as the base. Both methods produce 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in high yields.
Propriétés
IUPAC Name |
5-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-6(9-4-15-5-16-9)2-8(3-7)17-10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGHAPKCFPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-(trifluoromethoxy)phenyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














